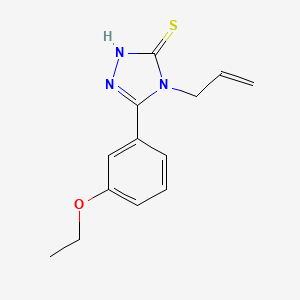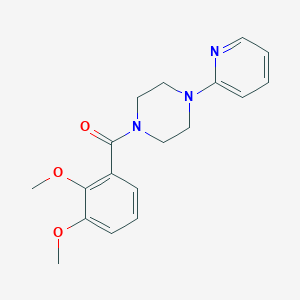
N-phenyl-1-propyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-propyl-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to act as allosteric activators of human glucokinase . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes .
Mode of Action
Similar benzimidazole derivatives have been found to increase the catalytic action of glucokinase . This suggests that N-phenyl-1-propyl-1H-benzimidazol-2-amine might interact with its targets, leading to changes in their activity.
Biochemical Pathways
It’s known that glucokinase plays a crucial role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that this compound might influence these pathways.
Pharmacokinetics
Benzimidazole derivatives are known for their broad range of bioactivities and excellent bioavailability .
Result of Action
Similar benzimidazole derivatives have shown significant hypoglycemic effects for therapy of type-2 diabetes in animal as well as human models .
Preparation Methods
The synthesis of N-phenyl-1-propyl-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . One common method involves the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-phenyl-1-propyl-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-phenyl-1-propyl-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
N-methyl-1H-benzimidazol-2-amine: This compound has a methyl group instead of a phenyl group, which may result in different pharmacological properties.
N-ethyl-1H-benzimidazol-2-amine: The presence of an ethyl group instead of a propyl group can affect the compound’s reactivity and biological activity.
N-phenyl-1H-benzimidazol-2-amine: Lacking the propyl group, this compound may have different solubility and stability characteristics.
This compound stands out due to its unique combination of phenyl and propyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-phenyl-1-propylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-2-12-19-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCXMIGZXRJMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5707176.png)
![7-[(2,3,4,5,6-PENTAMETHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5707179.png)

![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)



![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5707242.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)


![N-[(E)-amino{[(2E)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]amino}methylidene]-3,4-dichlorobenzamide](/img/structure/B5707264.png)
